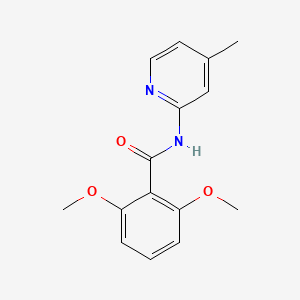

3-methoxy-N-(2-phenylethyl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(2-phenylethyl)-2-naphthamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its performance-enhancing properties.

Scientific Research Applications

Selectivity Engineering in Chemical Synthesis

Studies have demonstrated the use of naphthyl derivatives in catalytic processes, such as the O-methylation of 2-naphthol to produce 2-methoxynaphthalene, a key intermediate in the manufacture of the non-steroidal anti-inflammatory drug naproxen. This process utilizes green chemistry principles, employing dimethyl carbonate as a safer methylation agent and focusing on catalyst efficiency and selectivity to minimize environmental impact (Yadav & Salunke, 2013).

Electrocatalysis in Drug Synthesis

Electrocatalytic methods have been explored for the synthesis of anti-inflammatory compounds. For instance, the electrocatalytic reduction of arylethyl chlorides, precursors to anti-inflammatory drugs, showcases the potential for greener and more efficient synthesis routes. The presence of CO2 enhances the electrocatalytic effect, underscoring the role of innovative approaches in pharmaceutical manufacturing (Isse, Ferlin, & Gennaro, 2005).

Anticancer Activity of Naphthyridine Derivatives

Naphthyridine derivatives, including compounds with methoxy groups, have shown promising anticancer activity. Research into these compounds has revealed their ability to induce cell death mechanisms such as necroptosis and apoptosis in melanoma cells, highlighting the therapeutic potential of structurally similar naphthyl derivatives in cancer treatment (Kong et al., 2018).

Photophysical Properties of Polymers

The functionalization of polymers with naphthyl and methoxy groups has been investigated to tune the optical and photophysical properties of materials, such as poly(thiophene)s. These modifications can significantly enhance solid-state emission, opening up applications in optoelectronics and advanced material sciences (Li, Vamvounis, & Holdcroft, 2002).

Synthesis of Anti-inflammatory Agents

A practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, has been developed, showcasing the role of naphthyl derivatives in pharmaceutical synthesis. This method emphasizes efficiency and practicality, underscoring the ongoing need for streamlined synthesis processes in drug development (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

properties

IUPAC Name |

3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-23-19-14-17-10-6-5-9-16(17)13-18(19)20(22)21-12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEKVLYQBREOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)

![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)

![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)